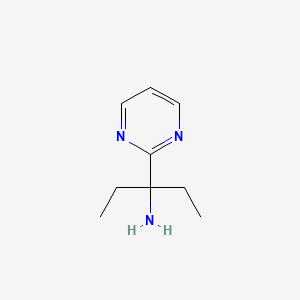

3-(Pyrimidin-2-yl)pentan-3-amine

Description

Properties

Molecular Formula |

C9H15N3 |

|---|---|

Molecular Weight |

165.24 g/mol |

IUPAC Name |

3-pyrimidin-2-ylpentan-3-amine |

InChI |

InChI=1S/C9H15N3/c1-3-9(10,4-2)8-11-6-5-7-12-8/h5-7H,3-4,10H2,1-2H3 |

InChI Key |

ONJNQEZLVKQFOK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(C1=NC=CC=N1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrimidin-2-yl)pentan-3-amine typically involves the reaction of pyrimidine derivatives with appropriate amine precursors. One common method involves the use of magnesium oxide nanoparticles as a catalyst, which has been shown to enhance the efficiency of the reaction . The reaction conditions often include the use of solvents such as dichloromethane and reagents like ethyl chloroformate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of nanocatalysts and optimized reaction conditions can significantly improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrimidin-2-yl)pentan-3-amine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as m-chloroperbenzoic acid.

Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: m-Chloroperbenzoic acid

Reducing agents: Hydrogen gas with palladium catalyst

Nucleophiles: Amine derivatives

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives with altered functional groups .

Scientific Research Applications

3-(Pyrimidin-2-yl)pentan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Pyrimidin-2-yl)pentan-3-amine involves its interaction with specific molecular targets, such as receptor tyrosine kinases. These interactions can inhibit the signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies . The compound’s ability to bind to these targets is influenced by its structural features, including the pyrimidine ring and amine group .

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Efficiency : The target compound’s simpler structure may allow higher synthetic yields compared to 14h (54%) or 14j (59%), though direct data is unavailable .

- Biological Potential: Fluorinated analogues in show promise in oncology, suggesting that introducing halogens to this compound could enhance bioactivity.

- Structural Characterization : Tools like SHELX software () are widely used for crystallographic analysis, though their application to the target compound requires further study .

Biological Activity

3-(Pyrimidin-2-yl)pentan-3-amine is a compound with significant potential in medicinal chemistry, particularly due to its interactions with biological systems. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring attached to a pentanamine chain. This structure allows for diverse chemical reactions and biological interactions, making it a valuable compound in drug development.

Key Properties:

- Molecular Formula: C₈H₁₃N₃

- Molecular Weight: 151.21 g/mol

- Solubility: Soluble in organic solvents and water under certain conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptor tyrosine kinases (RTKs). These interactions can inhibit signaling pathways involved in cell proliferation and survival, positioning the compound as a potential candidate for anticancer therapies.

Mechanisms Include:

- Inhibition of RTKs: The compound may block the activity of RTKs, which play critical roles in cancer progression and metastasis.

- Modulation of Cell Signaling: It influences various cellular pathways, potentially affecting apoptosis and differentiation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Anticancer Properties:

- Inhibition of tumor growth in various cancer cell lines.

- Induction of apoptosis in cancer cells through modulation of signaling pathways.

-

Antimicrobial Effects:

- Preliminary studies suggest potential antimicrobial activity, although further research is needed to confirm these findings.

-

Anti-inflammatory Activity:

- The compound may exhibit anti-inflammatory properties by modulating cytokine release and immune responses.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant inhibition of cell proliferation in MCF-7 breast cancer cells with IC₅₀ values ranging from 5 to 15 µM. |

| Study B | Showed that the compound reduced tumor volume in xenograft models by approximately 30% compared to control groups. |

| Study C | Reported antimicrobial activity against Staphylococcus aureus with an MIC of 50 µg/mL. |

Synthetic Routes and Applications

The synthesis of this compound can be achieved through various methods, including:

-

Oxidation Reactions:

- Utilizing oxidizing agents like m-chloroperbenzoic acid to modify functional groups.

-

Reduction Reactions:

- Hydrogenation processes using palladium catalysts to enhance solubility and bioavailability.

-

Substitution Reactions:

- Nucleophilic substitutions with halogenated derivatives under basic conditions to create derivatives with enhanced properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.